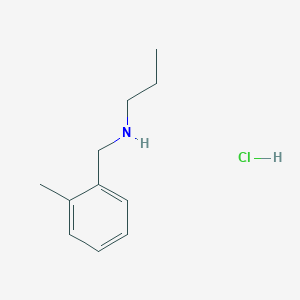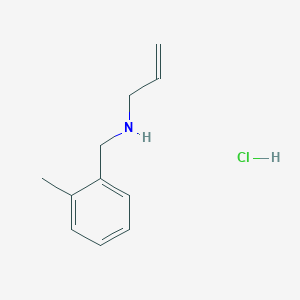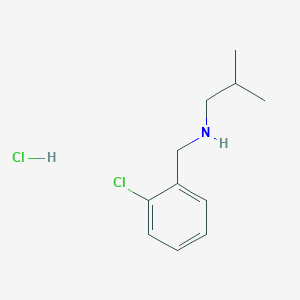amine hydrochloride CAS No. 1050075-95-0](/img/structure/B3078229.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a prop-2-en-1-yl group, which is a three-carbon chain with a double bond . The molecule also contains a methyl group attached to the nitrogen of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrrole ring and the prop-2-en-1-yl group. The pyrrole ring is aromatic, meaning it has a cyclic cloud of delocalized electrons above and below the plane of the molecule . The prop-2-en-1-yl group contains a carbon-carbon double bond, which can participate in reactions .Scientific Research Applications
Identification and Derivatization of Selected Cathinones
This study focused on identifying novel hydrochloride salts of cathinones and examining their properties through a combination of spectroscopic methods, including GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction. The research highlighted the use of thionation and amination reactions for identification purposes (Nycz, Paździorek, Małecki, & Szala, 2016).
Antimicrobial Activity of Pyrrole-Based Chalcones
This paper reported the synthesis of new pyrrole-based chalcones and their evaluation for antimicrobial effects on pathogenic bacteria and Candida species. The study used microdilution and ATP luminescence microbial cell viability assays to determine the compounds' effectiveness. Additionally, the cytotoxic effects on various human and animal cell lines were assessed (Özdemir et al., 2017).
Pharmacological Characterization of Kappa-Opioid Receptor Antagonists
The research involved the pharmacological characterization of a novel kappa-opioid receptor antagonist, which showed high affinity for human, rat, and mouse receptors. This study explored the therapeutic potential in treating addiction and depression disorders (Grimwood et al., 2011).
Synthesis and Bioactivities of Pyrazole Derivatives
This study focused on synthesizing pyrazole derivatives and identifying their structures through various spectroscopic methods. The research investigated the origin of biological activity against breast cancer and microbes, offering insights into potential pharmaceutical applications (Titi et al., 2020).
Streamlined Synthesis of Pyrrolopyridazinones
The paper discussed an efficient methodology for synthesizing pyrrolo[3,4-d]pyridazin-1-ones, involving N-alkylation, copper-catalyzed azide-alkyne cycloaddition, and [4+2] cyclocondensation reactions. This research contributes to the development of novel compounds with potential pharmaceutical applications (Bonacorso et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h3-5,7,10H,1,6,8H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECLRVCDLDDVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)









